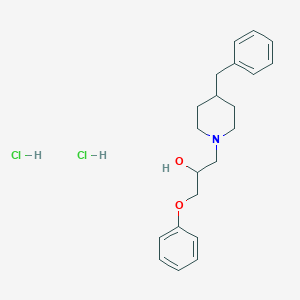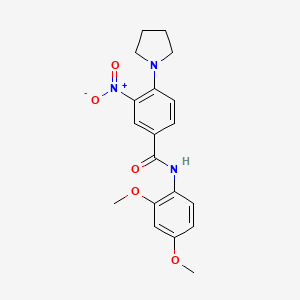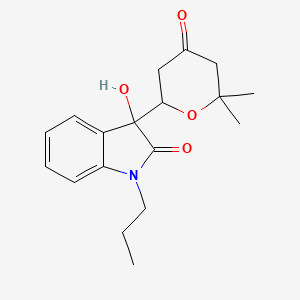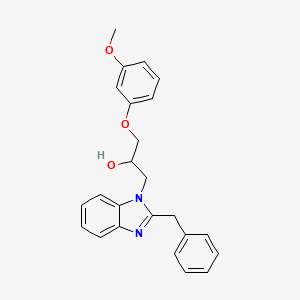
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride
Descripción general
Descripción
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride, also known as RB-101, is a novel analgesic compound that has gained significant attention in the scientific community. It is a potent inhibitor of the enzyme neutral endopeptidase (NEP) and has been shown to have potential therapeutic applications in the treatment of pain and addiction.
Mecanismo De Acción
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride works by inhibiting the activity of the enzyme NEP, which is involved in the degradation of endogenous opioid peptides. By inhibiting NEP, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride increases the concentration of endogenous opioids in the body, leading to increased analgesia and decreased drug-seeking behavior.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It increases the concentration of endogenous opioids in the body, leading to increased analgesia and decreased drug-seeking behavior. Additionally, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has been shown to have anti-inflammatory effects and can reduce the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride in lab experiments is its potent and selective inhibition of NEP. This allows for the study of the effects of increased endogenous opioid concentrations without the confounding effects of other neurotransmitters. However, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has limitations in that it is not suitable for long-term use due to its potential for liver toxicity.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride. One area of research is the development of new analogs of 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride with improved pharmacokinetic properties. Another area of research is the study of the effects of 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride could be studied in combination with other analgesic compounds to determine if there is a synergistic effect.
Aplicaciones Científicas De Investigación
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to be effective in reducing pain in animal models and has also been studied in human clinical trials for the treatment of chronic pain. Additionally, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.2ClH/c23-20(17-24-21-9-5-2-6-10-21)16-22-13-11-19(12-14-22)15-18-7-3-1-4-8-18;;/h1-10,19-20,23H,11-17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTKALGUVDUGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B4083722.png)
![5-(2-furyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083733.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083749.png)
![2-methoxy-4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)phenyl 4-nitrobenzoate](/img/structure/B4083750.png)
![N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B4083751.png)

![2-(1-adamantyl)-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4083761.png)
![N-[4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4083763.png)


![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B4083783.png)


![4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitrobenzamide](/img/structure/B4083809.png)